N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a sulfanyl acetamide moiety and a 4-methylthiazole substituent. The sulfanyl group and acetamide functionality are critical for molecular interactions, as seen in structurally similar compounds with demonstrated bioactivity .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS2/c1-10-8-25-15(18-10)19-14(24)9-26-16-21-20-13-5-4-12(22-23(13)16)11-3-2-6-17-7-11/h2-8H,9H2,1H3,(H,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGFSDAPTHEGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, supported by relevant studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a triazole moiety, and a pyridine derivative. This structural complexity contributes to its diverse biological activities. The molecular formula is , and it has a molecular weight of 342.42 g/mol.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:
- Mechanism of Action : It is believed that the compound may inhibit key inflammatory pathways by acting as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4) enzymes. This dual inhibition can lead to a reduction in pro-inflammatory cytokines such as TNF-alpha .
- Preclinical Studies : In vivo studies have shown promising results in reducing inflammation in animal models. For example, administration of related compounds resulted in decreased levels of inflammatory markers in rodent models .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:
- Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against several human cancer cell lines including breast (MCF7), lung (A549), and colon (HCT15) cancers. The half-maximal inhibitory concentration (IC50) values for these activities are critical for evaluating the effectiveness of the compound .
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 8.107 | Breast Cancer |
| A549 | 10.5 | Lung Cancer |
| HCT15 | 12.0 | Colon Cancer |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific functional groups on the thiazole and triazole rings for enhancing biological activity:
- Substituent Effects : The presence of methyl or halogen substituents on the thiazole ring significantly enhances anticancer activity. For instance, compounds with a para-fluoro substituent exhibited better cytotoxicity compared to their non-substituted counterparts .
Case Studies
-
Case Study on MCF7 Cell Line :
- A study evaluated various derivatives of thiazole and triazole compounds for their anticancer activity against MCF7 cells.
- Results indicated that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity.
-
In Vivo Efficacy :
- Preclinical trials involving animal models demonstrated that treatment with this compound resulted in tumor size reduction compared to control groups.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against two analogous derivatives described in the evidence:
Structural and Functional Analogues
a. 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide ()
- Core Structure : 1,2,4-Triazole with a furan substituent.
- Key Features :
- Sulfanyl acetamide group (shared with the target compound).
- Furan ring instead of pyridin-3-yl/triazolo-pyridazine.
- Bioactivity : Exhibits anti-exudative activity in rat models at tested doses, likely due to the sulfanyl-acetamide motif’s ability to modulate inflammatory pathways .
- Divergence : The absence of a pyridazine or thiazole ring may limit its binding affinity to targets requiring planar heteroaromatic interactions.
b. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ()
- Core Structure : Pyridazine with a pyrazole substituent.
- Key Features :
- Pyridazine core (shared with the target’s triazolo-pyridazine system).
- Methylphenyl amine group instead of sulfanyl acetamide.
- Structural Insight: The pyridazine scaffold is conformationally rigid, favoring interactions with hydrophobic enzyme pockets.
Comparative Analysis Table
Mechanistic and Pharmacokinetic Implications
- Sulfanyl-Acetamide Motif : Present in both the target compound and ’s derivative, this group enhances solubility and enables hydrogen bonding or disulfide bridge formation, critical for receptor binding .
- Triazolo-Pyridazine vs.
- 4-Methylthiazole vs. Furan/Pyrazole : The thiazole’s sulfur atom and methyl group may enhance metabolic stability and lipophilicity relative to furan (oxygen-containing) or pyrazole (nitrogen-rich) substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
